molecular formula C14H25NOSi B11867519 3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one CAS No. 124943-62-0

3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one

Cat. No.: B11867519
CAS No.: 124943-62-0
M. Wt: 251.44 g/mol
InChI Key: RIOSCZQEZSFQQF-UHFFFAOYSA-N
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Description

3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one is a synthetic organic compound that belongs to the class of azepanones Azepanones are seven-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one typically involves the following steps:

    Formation of the Azepanone Ring: The azepanone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a linear amide.

    Introduction of the Pentynyl Group: The pentynyl group can be introduced through a nucleophilic substitution reaction using a pentynyl halide or a similar reagent.

    Addition of the Trimethylsilyl Group: The trimethylsilyl group can be added using a silylation reagent, such as trimethylsilyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pentynyl or trimethylsilyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenating agents or organometallic reagents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alkenes or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential use in drug development for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Similar Compounds

    3-(Pent-3-yn-1-yl)azepan-2-one: Lacks the trimethylsilyl group, which may affect its stability and reactivity.

    1-(Trimethylsilyl)azepan-2-one: Lacks the pentynyl group, which may influence its biological activity and chemical properties.

    3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)piperidin-2-one: A similar compound with a six-membered lactam ring instead of a seven-membered azepanone ring.

Uniqueness

3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one is unique due to the presence of both the pentynyl and trimethylsilyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets.

Biological Activity

3-(Pent-3-yn-1-yl)-1-(trimethylsilyl)azepan-2-one is a compound of interest due to its potential biological activity. This article provides a comprehensive overview of its biological properties, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a unique azepane ring and a trimethylsilyl group, which may influence its biological interactions. The presence of the alkynyl group suggests potential reactivity that can be exploited in medicinal chemistry.

Molecular Formula

  • Molecular Formula : C₁₃H₁₉NOSi
  • Molecular Weight : 239.37 g/mol

Research has indicated that compounds with similar structures can interact with various biological targets. The presence of the azepane ring may facilitate binding to specific receptors or enzymes. For instance, studies on related compounds have shown significant interactions with proteases, which are crucial for viral replication and other cellular processes .

Antiviral Activity

Recent studies have explored the antiviral potential of compounds structurally related to this compound. For example, inhibitors targeting the SARS-CoV 3CLpro protease demonstrated effective inhibition at low micromolar concentrations, suggesting that similar alkynyl compounds could exhibit antiviral properties by interfering with viral protease activity .

Cytotoxicity and Selectivity

In vitro assays have been conducted to evaluate the cytotoxicity of alkynyl compounds. Initial results indicate that while some derivatives may exhibit cytotoxic effects at higher concentrations, they also show selectivity towards cancer cell lines compared to normal cells. This selectivity is vital for developing therapeutic agents with minimal side effects .

Study 1: Inhibition of Viral Proteases

A study focusing on the structure-activity relationship (SAR) of alkynyl derivatives found that modifications to the trimethylsilyl group significantly impacted inhibitory potency against viral proteases. For instance, compounds with longer alkynyl chains showed enhanced binding affinity and selectivity for the SARS-CoV 3CLpro .

CompoundIC50 (µM)Target
Compound A5.0SARS-CoV 3CLpro
Compound B10.0PLpro
This compoundTBDTBD

Study 2: Cytotoxicity Profile

In another investigation, the cytotoxic effects of various alkynyl compounds were assessed using different cancer cell lines. The results highlighted that while some compounds exhibited significant cytotoxicity (IC50 < 10 µM), others maintained low toxicity towards normal cells.

CompoundCell LineIC50 (µM)
Compound CHeLa8.5
Compound DMCF712.0
This compoundTBD

Pharmacological Potential

The pharmacological profile of this compound suggests it could serve as a lead compound for further development in antiviral therapies or as an anticancer agent due to its structural features that enhance biological activity.

Future Directions

Further research is needed to elucidate the specific mechanisms by which this compound interacts with biological targets. Structure-based drug design approaches could optimize its efficacy and selectivity.

Properties

CAS No.

124943-62-0

Molecular Formula

C14H25NOSi

Molecular Weight

251.44 g/mol

IUPAC Name

3-pent-3-ynyl-1-trimethylsilylazepan-2-one

InChI

InChI=1S/C14H25NOSi/c1-5-6-7-10-13-11-8-9-12-15(14(13)16)17(2,3)4/h13H,7-12H2,1-4H3

InChI Key

RIOSCZQEZSFQQF-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC1CCCCN(C1=O)[Si](C)(C)C

Origin of Product

United States

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